molecular formula C21H21F4N5O B12244797 7-Fluoro-2-methyl-3-({1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one

7-Fluoro-2-methyl-3-({1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one

Cat. No.: B12244797
M. Wt: 435.4 g/mol
InChI Key: PAYWYEUZTJBLQS-UHFFFAOYSA-N
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Description

7-Fluoro-2-methyl-3-({1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one is a synthetic organic compound that belongs to the class of quinazolinones Quinazolinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-2-methyl-3-({1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one typically involves multiple steps:

    Formation of the quinazolinone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the fluoro and methyl groups: These groups can be introduced via electrophilic aromatic substitution reactions.

    Attachment of the piperidinyl and pyrimidinyl moieties: This step often involves nucleophilic substitution reactions where the piperidinyl and pyrimidinyl groups are attached to the quinazolinone core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can be used to modify the quinazolinone core or the attached functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups may yield alcohols or ketones, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and trifluoromethyl groups enhance its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 7-Fluoro-2-methyl-3-(piperidin-4-ylmethyl)-3,4-dihydroquinazolin-4-one
  • 2-Methyl-3-({1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one

Uniqueness

The presence of both the fluoro and trifluoromethyl groups in 7-Fluoro-2-methyl-3-({1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one distinguishes it from similar compounds. These groups contribute to its unique chemical properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and therapeutic potential.

Properties

Molecular Formula

C21H21F4N5O

Molecular Weight

435.4 g/mol

IUPAC Name

7-fluoro-2-methyl-3-[[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]methyl]quinazolin-4-one

InChI

InChI=1S/C21H21F4N5O/c1-12-26-18(21(23,24)25)10-19(27-12)29-7-5-14(6-8-29)11-30-13(2)28-17-9-15(22)3-4-16(17)20(30)31/h3-4,9-10,14H,5-8,11H2,1-2H3

InChI Key

PAYWYEUZTJBLQS-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)N2CCC(CC2)CN3C(=NC4=C(C3=O)C=CC(=C4)F)C)C(F)(F)F

Origin of Product

United States

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